

An In-Depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylpyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **5-Bromo-3,4-dimethylpyridin-2-amine**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Compound Profile

5-Bromo-3,4-dimethylpyridin-2-amine is a halogenated and methylated pyridine compound. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be a key site for forming amides, sulfonamides, and other derivatives.

Physicochemical Properties

The key quantitative data for **5-Bromo-3,4-dimethylpyridin-2-amine** are summarized in the table below. Note that as a relatively novel compound, some physical properties are yet to be experimentally determined and reported in the literature.

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrN ₂	Calculated
Molecular Weight	201.07 g/mol	Calculated
IUPAC Name	5-bromo-3,4-dimethylpyridin-2-amine	-
CAS Number	Not readily available	-
Canonical SMILES	<chem>CC1=C(C(=C(N)N=C1)Br)C</chem>	Calculated
Physical Form	Solid (predicted)	-

Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

A novel synthesis for **5-Bromo-3,4-dimethylpyridin-2-amine** has been recently disclosed, which focuses on minimizing the production of side products and is adaptable for large-scale manufacturing.^[1] The process involves the selective methylation of a dibrominated precursor.^[1]

This protocol is adapted from a recently filed patent and describes a key step in the synthesis of **5-Bromo-3,4-dimethylpyridin-2-amine**.^[1]

Materials:

- (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
- (dppp)NiCl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride
- Methylmagnesium chloride solution in THF
- Toluene
- Tetrahydrofuran (THF)
- Aqueous solution of ammonium chloride
- Hydroxylamine-O-sulfonic acid

- Methanol
- Nitrogen gas supply
- Standard laboratory glassware and reaction setup (e.g., 250-mL reactor, magnetic stirrer)

Procedure:

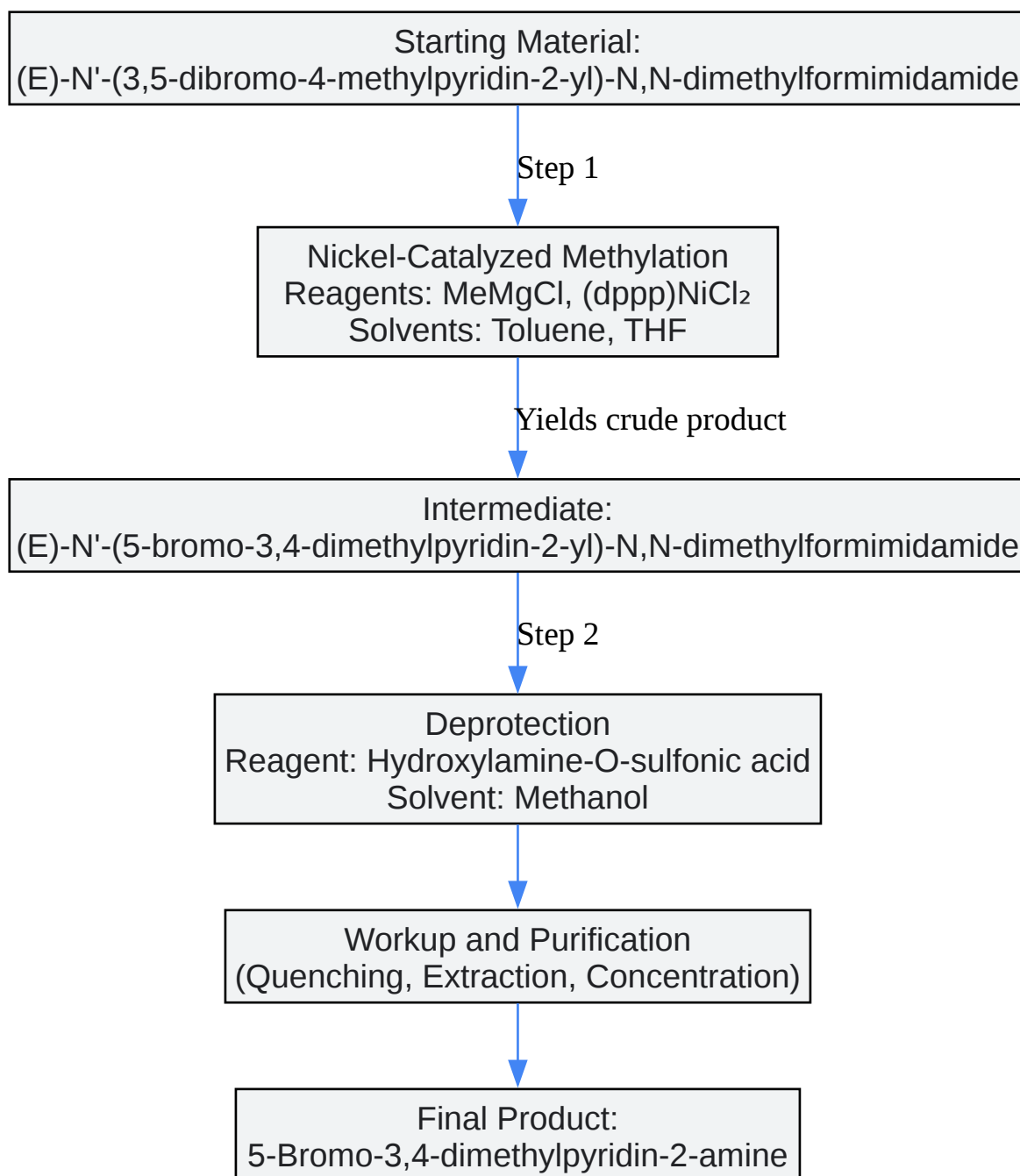
- Under a nitrogen atmosphere, charge a 250-mL reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).
- Add toluene (15 mL) and THF (15 mL) to the reactor and stir the mixture.
- Cool the reaction mixture to 0°C.
- Slowly add methylmagnesium chloride (3 M in THF, 3.43 mL, 10.3 mmol) to the reaction mixture over a period of 10 minutes, maintaining the temperature between 0 and 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).
- Separate the organic layer and extract the aqueous layer with toluene.
- Combine the organic layers and concentrate under reduced pressure to obtain crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.
- To a separate vial, add the crude product from the previous step, hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol), and methanol (29 mL).
- Heat the mixture to 50°C and stir for 2 hours.
- After cooling to room temperature, concentrate the reaction mixture.

- Add water and a saturated aqueous solution of sodium bicarbonate to the residue and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **5-bromo-3,4-dimethylpyridin-2-amine**.

This nickel-catalyzed process has been shown to produce the desired compound in higher yield compared to palladium-catalyzed methods.^[1]

Logical Workflow for Compound Synthesis

The following diagram illustrates the key steps in the synthesis of **5-Bromo-3,4-dimethylpyridin-2-amine**, from the starting material to the final product.



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Caption: Synthesis workflow for **5-Bromo-3,4-dimethylpyridin-2-amine**.

Safety and Handling

While specific toxicity data for **5-Bromo-3,4-dimethylpyridin-2-amine** is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals.

This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin, eye, and respiratory irritation.

Applications in Research and Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The structural motifs present in **5-Bromo-3,4-dimethylpyridin-2-amine** make it a promising candidate for:

- **Lead Optimization:** The compound can serve as a scaffold for generating libraries of derivatives to explore structure-activity relationships (SAR).
- **Fragment-Based Drug Discovery:** It can be used as a starting point in the design of novel inhibitors for various biological targets, such as kinases.
- **Cross-Coupling Reactions:** The bromo substituent provides a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium- or copper-catalyzed cross-coupling reactions to build molecular complexity.

This technical guide provides a summary of the available information on **5-Bromo-3,4-dimethylpyridin-2-amine**. As research progresses, more data on its properties and applications will likely become available.

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References

- 1. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
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